molecular formula C15H22O B14201818 1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene CAS No. 827615-92-9

1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene

Cat. No.: B14201818
CAS No.: 827615-92-9
M. Wt: 218.33 g/mol
InChI Key: KGMJGMSFJFPOKQ-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene is an organic compound with the molecular formula C13H18 It is a derivative of benzene, characterized by the presence of a tert-butyl group and a propan-2-yl-oxyethenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene can be synthesized through several methods. One common approach involves the reaction of isopropenylboronic acid with 1-bromo-4-tert-butylbenzene. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, halogens.

Major Products Formed:

Scientific Research Applications

1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

  • 1-tert-Butyl-4-(prop-1-en-2-yl)benzene
  • tert-Butylbenzene
  • 1-Bromo-4-tert-butylbenzene

Comparison: 1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene is unique due to the presence of both a tert-butyl group and a propan-2-yl-oxyethenyl group, which confer distinct chemical properties and reactivity.

Properties

CAS No.

827615-92-9

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

1-tert-butyl-4-(1-propan-2-yloxyethenyl)benzene

InChI

InChI=1S/C15H22O/c1-11(2)16-12(3)13-7-9-14(10-8-13)15(4,5)6/h7-11H,3H2,1-2,4-6H3

InChI Key

KGMJGMSFJFPOKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=C)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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